Olivil 4'-O-glucoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[[(3S,4R,5S)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O12/c1-34-18-8-14(4-5-16(18)29)24-15(10-27)26(33,12-36-24)9-13-3-6-17(19(7-13)35-2)37-25-23(32)22(31)21(30)20(11-28)38-25/h3-8,15,20-25,27-33H,9-12H2,1-2H3/t15-,20-,21-,22+,23-,24-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGSYHDLSPXCMU-CTQTXEDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2CO)C3=CC(=C(C=C3)O)OC)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@]2(CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Distribution of Olivil 4 O Glucoside
Identification of Plant Sources
The presence of Olivil (B28385) 4'-O-glucoside has been confirmed in several plant species through various scientific investigations. The following sections outline the specific plants in which this compound has been identified.
Olea europaea (Olive Tree)
The olive tree (Olea europaea) is a well-documented source of Olivil 4'-O-glucoside. Studies have successfully isolated this compound from different parts of the plant. An ethyl acetate (B1210297) extract of olive tree wood was found to contain (-)-olivil (B1215149) 4-O-β-D-glucopyranoside. More recent research employing advanced analytical techniques, specifically liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (LC-ESI-QTOF-MS/MS), has also identified Olivil 4-O-β-D-glucopyranoside in the extracts of olive tree roots. targetmol.com
Valeriana officinalis (Valerian)
The investigation of lignans (B1203133) in the roots of Valeriana officinalis, commonly known as valerian, has revealed a complex profile of related compounds. While research has identified several lignan (B3055560) glycosides, the direct presence of this compound is not definitively established. nih.gov One study on a methanolic extract of valerian roots identified a novel olivil derivative, 4'-O-β-d-glucosyl-9-O-(6''-deoxysaccharosyl)olivil. nih.govplos.org However, a subsequent study suggested that the regular occurrence of this specific derivative in valerian root might be questionable. researchgate.net Therefore, while the Valeriana genus produces olivil-related compounds, the presence of this compound itself in Valeriana officinalis requires further clarification.
Gentianella acuta
Gentianella acuta is a confirmed natural source of this compound. kyoto-u.ac.jpscispace.comnaturalproducts.net Scientific literature and chemical databases explicitly state that this compound is a natural product originating from this plant species. kyoto-u.ac.jpscispace.comnaturalproducts.net Furthermore, it has been reported that this compound can be purified from the whole plant of Gentianella acuta. science.govbjherbest.com
Eucommia ulmoides
The bark of Eucommia ulmoides is rich in various lignan glycosides. thieme-connect.comglycoscience.ru While it is cited as a source of olivil compounds, the specific derivative this compound has not been explicitly identified in the reviewed literature. bjherbest.comthieme-connect.com Instead, studies have isolated other related glycosides, such as (-)-olivil 4',4''-di-O-β-D-glucopyranoside from the bark. thieme-connect.com The plant also contains (-)-olivil itself. glycoscience.ru
Phlomis pungens
The genus Phlomis is known to produce a variety of phenylethanoid glycosides, iridoids, and lignans. researchgate.net For instance, (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-D-glucopyranoside has been isolated from Phlomis lycia. scispace.com However, a thorough review of the available scientific literature did not yield direct evidence of the isolation of this compound specifically from Phlomis pungens. While some commercial suppliers list the Phlomis genus as a source, primary research documentation is lacking. ambeed.com
Ligustrum ovalifolium
The Ligustrum genus, belonging to the Oleaceae family, is known to contain various lignan compounds. For example, olivil has been isolated from the leaves of Ligustrum sinense. researchgate.net However, specific research confirming the presence of this compound in Ligustrum ovalifolium was not found in the reviewed literature. Studies on this particular species have focused on the isolation of other compounds, such as secoiridoids. plos.org
Data Tables
Table 1: Documented Occurrence of this compound and Related Compounds in Plant Sources
| Plant Species | Compound Identified | Plant Part | Reference(s) |
| Olea europaea | (-)-olivil 4-O-β-D-glucopyranoside | Wood | , ambeed.com |
| Olivil 4-O-β-D-glucopyranoside | Root | targetmol.com | |
| Valeriana officinalis | 4'-O-β-d-glucosyl-9-O-(6''-deoxysaccharosyl)olivil | Root | nih.gov, plos.org |
| Gentianella acuta | This compound | Whole Plant | kyoto-u.ac.jp, scispace.com, naturalproducts.net, science.gov, bjherbest.com |
| Eucommia ulmoides | (-)-olivil 4',4''-di-O-β-D-glucopyranoside | Bark | thieme-connect.com |
| (-)-olivil | Bark | glycoscience.ru | |
| Phlomis lycia | (-)-dihydrodehydrodiconiferyl alcohol-9-O-β-D-glucopyranoside | Aerial Parts | scispace.com |
| Ligustrum sinense | Olivil | Leaves | researchgate.net |
Compound Names
Lonicera japonica
Japanese Honeysuckle (Lonicera japonica) is a well-studied plant in phytochemistry. While extensive research has identified numerous lignans within its tissues, the specific compound this compound has not been reported. However, studies have successfully isolated structurally related lignans from its stems (caulis). These include (±)-neo-olivil and (-)-pinoresinol (B158572) 4-O-glucoside. The presence of these related compounds suggests a biosynthetic pathway for lignans is active within the plant, but does not confirm the synthesis of this compound itself.
Jasminum tortuosum
This compound, specifically identified as Olivil-4'-O-β-glucopyranoside, has been successfully isolated from Jasminum tortuosum. landcareresearch.co.nzusda.gov Research has confirmed its presence as a lignan derived from the stems of this species. landcareresearch.co.nzusda.govusda.gov A phytochemical analysis of the stem barks of Jasminum tortuosum led to the identification and isolation of Olivil-4'-O-β-glucopyranoside alongside other lignans and secoiridoids. wellcomeopenresearch.org
Urtica species (e.g., Urtica triangularis, Urtica dioica)
The genus Urtica, commonly known as nettles, is a source of various lignans, though this compound has not been specifically identified. Instead, a closely related isomer, neo-olivil-4-O-glucoside, has been found in the roots of Stinging Nettle (Urtica dioica). genome.jpstikesbcm.ac.idresearchgate.net Further analysis of Urtica dioica roots has also detected other lignan glucosides, such as secoisolariciresinol-9-O-glucoside and 9,9'-bisacetyl-neo-olivil-4-O-b-D-glucoside. stikesbcm.ac.idscience.govscience.govgoogle.com In Urtica triangularis, other derivatives such as (-)-4-Methoxy-8′-acetyl olivil and its glucoside have been isolated. wikipedia.org
Swertia species (e.g., Swertia mileensis, Swertia japonica)
Research into the genus Swertia has revealed the presence of lignan glycosides, including a compound structurally related to this compound. From the whole plants of Swertia japonica, researchers have isolated 7R,7'R,8S,8'S-(+)-neo-olivil-4-O-β-D-glucopyranoside. The presence of this neo-olivil glycoside highlights the diversity of lignans within this genus.
Viola tianshanica
Viola tianshanica is a perennial herb from which numerous phenolic compounds, including flavonol O-glycosides and flavone (B191248) C-glycosides, have been isolated. bjherbest.com While some studies have begun to identify lignan skeletons within the Viola genus for the first time, there are currently no scientific reports confirming the presence of this compound or its closely related isomers in Viola tianshanica. wikimedia.org
Anatomical Localization within Plant Tissues and Organs
The concentration of this compound and its related compounds is not uniform throughout the plant, with research indicating specific localization within certain tissues and organs.
In Jasminum tortuosum, this compound has been specifically isolated from the stems, with some studies pinpointing its location to the stem barks. landcareresearch.co.nzusda.govwellcomeopenresearch.org For the related compounds found in other species, a similar pattern of specific localization is observed. In Lonicera japonica, the related lignan (±)-neo-olivil was extracted from the caulis, or stem. In Urtica dioica, the related lignans, including neo-olivil-4-O-glucoside, are consistently reported to be localized in the roots of the plant. genome.jpresearchgate.netscience.govworldplants.denih.gov In Swertia japonica, the related (+)-neo-olivil-4-O-β-D-glucopyranoside has been identified from an analysis of the whole plant. flower-db.com
| Plant Species | Compound Found | Anatomical Part |
|---|---|---|
| Jasminum tortuosum | This compound | Stems, Stem Barks landcareresearch.co.nzusda.govwellcomeopenresearch.org |
| Lonicera japonica | (±)-neo-olivil (related compound) | Stems (Caulis) |
| Urtica dioica | neo-olivil-4-O-glucoside (related compound) | Roots genome.jpstikesbcm.ac.idresearchgate.net |
| Swertia japonica | (+)-neo-olivil-4-O-β-D-glucopyranoside (related compound) | Whole Plant flower-db.com |
Biogeographical Distribution and Ecological Associations
The geographical spread and ecological niches of the plants containing this compound and its relatives are diverse, spanning multiple continents and habitats.
| Plant Species | Native Distribution | Ecological Associations |
|---|---|---|
| Lonicera japonica | Native to temperate East Asia (Japan, China, Korea). landcareresearch.co.nzplantatlas2020.orgmdpi.com It is now a widely naturalized invasive species in North America, Europe, Australia, and South America. landcareresearch.co.nzusda.govplantatlas2020.org | Found in hedges, roadsides, wastelands, open scrub, woodlands, and forest margins. landcareresearch.co.nz It grows vigorously in moist, friable soils and can tolerate shade, often dominating the understory in open forests. landcareresearch.co.nz |
| Jasminum tortuosum | Native to South Africa, specifically in the southwestern Cape Province. wikipedia.orgwikimedia.org | Typically found in forests where it twines high into trees, or scrambles over lower vegetation where vertical support is limited. wikipedia.org |
| Urtica dioica | Native to Europe, temperate Asia, and western North Africa. wellcomeopenresearch.orgwikipedia.org It now has a worldwide distribution. wellcomeopenresearch.orgwikipedia.org | Abundant in the countryside on deep, rich, and moist soils. usda.govwikipedia.orgbrc.ac.uk It is a competitive ruderal species often found in wastelands and areas associated with human habitation. brc.ac.ukimpactfactor.org |
| Swertia japonica | Native to Japan, the Korean Peninsula, and China. worldplants.denih.govflower-db.comwikimedia.org | Grows in sunny grasslands and mountainous regions. flower-db.com |
| Viola tianshanica | Distributed in Central Asia, particularly in the TianShan Mountains and Pamir Plateau of Xinjiang, China. akjournals.com | This species is a perennial herb found in its native alpine and sub-alpine regions. |
Biosynthesis and Structural Relationships of Olivil 4 O Glucoside
Precursor Compounds and Lignan (B3055560) Biosynthetic Pathways
Lignans (B1203133) are a diverse class of polyphenolic compounds synthesized in plants through the phenylpropanoid pathway. The biosynthesis of most lignans originates from the dimerization of two E-coniferyl alcohol units, which are achiral phenylpropanoid precursors nih.govfrontiersin.orgfrontiersin.org. This crucial coupling reaction leads to the formation of the foundational lignan, pinoresinol (B1678388) nih.govacs.org. This initial step is stereospecific and often mediated by dirigent proteins (DIRs), which guide the coupling of monolignol radicals to form a specific stereoisomer oup.com.
Once formed, pinoresinol serves as a central intermediate, branching into several pathways that produce a wide array of lignan skeletons arkat-usa.org. A key pathway involves the sequential reduction of pinoresinol, catalyzed by pinoresinol-lariciresinol reductases (PLRs) researchgate.netnih.gov. These enzymes convert pinoresinol first into lariciresinol (B1674508) and then into secoisolariciresinol (B192356) arkat-usa.orgnsf.gov. Secoisolariciresinol can be further oxidized by secoisolariciresinol dehydrogenase (SIRD) to yield matairesinol (B191791) nih.govarkat-usa.org. These core lignans—pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol—are the precursors to the vast structural diversity observed in the lignan family, including olivil (B28385) and its derivatives.
Pinoresinol is the primary precursor for the biosynthesis of furofuran lignans and serves as the starting point for pathways leading to other lignan types, including the tetrahydrofuran (B95107) structure characteristic of olivil acs.orgoup.comarkat-usa.org. The biosynthesis of olivil involves enzymatic modifications of the pinoresinol scaffold. While the exact enzymatic steps converting pinoresinol to olivil are not fully elucidated in all species, the pathway proceeds through a series of oxidations and reductions that modify the core structure. Pinoresinol itself is formed from the stereospecific coupling of two coniferyl alcohol molecules oup.com. The resulting pinoresinol can then undergo various enzymatic transformations, including hydroxylation and rearrangement, to form more complex lignans like olivil nih.gov. This positions pinoresinol as an essential gateway molecule funneling metabolic flux from the general phenylpropanoid pathway into the specialized lignan biosynthetic network that produces olivil.
Glycosylation Mechanisms and Glycosyltransferases
Glycosylation is a common and critical modification in the biosynthesis of plant secondary metabolites, including lignans acs.orgwikipedia.org. This process involves the covalent attachment of a sugar moiety, typically glucose, to an aglycone molecule like olivil wikipedia.orgfrontiersin.org. The resulting glycoside, such as Olivil 4'-O-glucoside, generally exhibits increased water solubility, stability, and altered biological activity compared to its aglycone form frontiersin.orgnih.gov.
The enzymatic reaction is catalyzed by a family of enzymes known as UDP-dependent glycosyltransferases (UGTs) researchgate.netfrontiersin.org. These enzymes transfer a glycosyl group from an activated sugar donor, most commonly UDP-glucose, to a specific hydroxyl group on the acceptor molecule researchgate.net. In the case of this compound, a UGT specifically targets the hydroxyl group at the 4'-position of the olivil aglycone. Plant UGTs are known for their substrate promiscuity, yet they can also exhibit high regio- and stereospecificity, ensuring the precise attachment of the sugar researchgate.netfrontiersin.org. The formation of this compound is therefore a highly regulated enzymatic step that finalizes the biosynthesis of this particular lignan glycoside, preparing it for transport or storage within the plant cell frontiersin.org.
Related Lignans and Olivil Derivatives Co-occurring in Nature
This compound is often found in plants as part of a complex mixture of structurally related lignans and their glycosides. The co-occurrence of these compounds reflects their shared biosynthetic origins from common precursors like pinoresinol.
The aglycone, olivil, can be found in nature, but it more commonly accumulates in its glycosylated forms. The position and number of sugar attachments can vary, leading to a range of olivil glucosides. For instance, besides the 4'-O-glucoside, other monoglucosides such as (-)-olivil-9′-O-β-D-glucopyranoside have been identified in plants like Sambucus williamsii mdpi.com. Furthermore, di-glycosylated derivatives have also been isolated. A notable example is 4'-O-beta-D-glucosyl-9-O-(6''-deoxysaccharosyl)olivil, which was discovered in the roots of Valeriana officinalis nih.gov. This demonstrates that olivil can undergo glycosylation at multiple hydroxyl sites, sometimes with different sugar units, contributing to the chemical diversity of lignans within a single plant species.
Cycloolivil (B42106) is another lignan structurally related to olivil, characterized by an additional ether linkage forming a cyclic structure. It has been isolated from plants such as Stereospermum suaveolens nih.gov. Like olivil, cycloolivil is believed to be derived from the core lignan biosynthetic pathway. While the aglycone itself is a known natural product, glycosylated forms of cycloolivil also exist nih.govgoogle.com. The co-occurrence of olivil and cycloolivil derivatives in the same plant or related species highlights the metabolic plasticity of the lignan pathway, where subtle enzymatic shifts can lead to the formation of distinct but related chemical scaffolds nih.gov.
Given that pinoresinol is a key precursor to olivil, it is common to find various pinoresinol derivatives co-occurring with olivil glucosides. Hydroxylated forms of pinoresinol and their corresponding glycosides are frequently isolated alongside olivil derivatives. For example, a study of Valeriana officinalis roots identified not only an olivil diglycoside but also 8'-hydroxypinoresinol and several pinoresinol glucosides, including pinoresinol-4-O-beta-D-glucoside, pinoresinol-4,4'-di-beta-O-D-glucoside, 8-hydroxypinoresinol-4'-O-beta-D-glucoside, and 8'-hydroxypinoresinol-4'-O-beta-D-glucoside nih.gov. Another related compound, 1-Hydroxypinoresinol 1-O-β-D-glucoside, has also been identified from plant sources medchemexpress.com. This profile of co-occurring compounds provides strong biochemical evidence for a shared biosynthetic route originating from pinoresinol.
Data Tables
Table 1: Related Lignans and Olivil Derivatives Co-occurring in Nature
| Compound Class | Specific Compound | Natural Source Example |
| Olivil Derivatives | This compound | Jasminum tortuosum medchemexpress.com |
| (-)-Olivil-9′-O-β-D-glucopyranoside | Sambucus williamsii mdpi.com | |
| 4'-O-beta-D-glucosyl-9-O-(6''-deoxysaccharosyl)olivil | Valeriana officinalis nih.gov | |
| Cycloolivil Derivatives | Cycloolivil | Stereospermum suaveolens nih.gov |
| Hydroxypinoresinol Glycosides | 1-Hydroxypinoresinol 1-O-β-D-glucoside | Salvia officinalis medchemexpress.com |
| 8-Hydroxypinoresinol-4'-O-beta-D-glucoside | Valeriana officinalis nih.gov | |
| 8'-Hydroxypinoresinol | Valeriana officinalis nih.gov | |
| 8'-Hydroxypinoresinol-4'-O-beta-D-glucoside | Valeriana officinalis nih.gov | |
| Pinoresinol Glycosides | Pinoresinol-4-O-beta-D-glucoside | Valeriana officinalis nih.gov |
| Pinoresinol-4,4'-di-beta-O-D-glucoside | Valeriana officinalis nih.gov |
Other Furofuran and Monoepoxylignan Glycosides
This compound belongs to the broad class of lignan glycosides, which are naturally occurring compounds characterized by a sugar moiety linked to a lignan aglycone. wikipedia.org Lignans themselves are formed by the oxidative coupling of two phenylpropanoid units. nih.gov The structural diversity within this class is vast, arising from different patterns of cyclization and substitution on the core lignan skeleton. researchgate.net this compound is specifically a furofuran lignan, containing a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. researchgate.net Its structure and biosynthesis are closely related to other furofuran and monoepoxylignan glycosides found in the plant kingdom.
A key precursor in the biosynthesis of many furofuran lignans is (+)-pinoresinol. frontiersin.orgfrontiersin.org This central intermediate is formed from the oxidative dimerization of coniferyl alcohol. nih.govfrontiersin.org From pinoresinol, a cascade of enzymatic reactions, including reductions, oxidations, and methylations, leads to a variety of lignan aglycones. The final step in the formation of lignan glycosides is the attachment of one or more sugar units, a process catalyzed by glycosyltransferases.
Several other furofuran lignan glycosides share a close biosynthetic and structural relationship with this compound.
Pinoresinol diglucoside: As its name suggests, this compound is formed by the glycosylation of pinoresinol. nih.gov Specifically, it is (+)-pinoresinol 4,4′-di-O-β-D-glucopyranoside. nih.gov Unlike this compound, which has a single glucose unit and a more complex pattern of hydroxylation and methoxylation on its aglycone, pinoresinol diglucoside features two glucose molecules attached to the 4 and 4' positions of the pinoresinol core. nih.gov This compound is a major lignan found in plants such as Eucommia ulmoides. The biosynthesis occurs through the phenylpropanoid pathway to form pinoresinol, which is then glycosylated. nih.gov
Phillyrin (B1677687): This furofuran lignan glycoside is a primary active component in the fruit of Forsythia suspensa. nih.govencyclopedia.pub Structurally, phillyrin is the glucoside of (+)-epipinoresinol monomethyl ether. mdpi.com Its aglycone, phillygenin, is derived from pinoresinol. nih.gov The key structural differences from this compound lie in the stereochemistry at certain positions of the furofuran ring (epipinoresinol vs. olivil) and the specific pattern of methylation and glycosylation. nih.govmdpi.com Phillyrin possesses the same fundamental furofuran skeleton, highlighting its close biosynthetic linkage to the pinoresinol pathway. nih.gov
Terminalosides: A series of furofuran lignan glucosides, designated as terminalosides, have been isolated from the leaves of Terminalia citrina. nih.gov These compounds exhibit significant structural diversity, with many featuring rare tetraoxygenated aryl groups attached to the furofuran core. nih.gov Like this compound, they are glycosides of furofuran lignans, but they showcase more complex substitution patterns on the aromatic rings, demonstrating nature's ability to elaborate on a common structural theme. nih.gov
Aurantiosides: Four novel furofuran lignan glucosides, named aurantiosides, have been isolated from Osmanthus fragrans var. aurantiacus. acs.org Their structures were identified through extensive spectroscopic analysis. acs.org These compounds share the core furofuran lignan structure and are glycosylated, placing them in the same chemical family as this compound. The variation among them and in relation to other known furofuran lignan glucosides is found in the substitution patterns on the phenylpropanoid units and the sugar moieties. acs.org
The structural relationships among these compounds underscore a common biosynthetic origin, likely diverging from pinoresinol or its close derivatives. The subsequent modifications by various enzymes, particularly methyltransferases and glycosyltransferases, are responsible for the wide array of furofuran lignan glycosides observed in nature.
Compound Data Tables
Academic Methodologies for Extraction, Isolation, and Purification of Olivil 4 O Glucoside
Extraction Solvents and Techniques
The initial step in isolating Olivil (B28385) 4'-O-glucoside involves its extraction from the plant material, often from sources such as the leaves of Eucommia ulmoides or Olea europaea. The choice of solvent and extraction technique is critical to maximize the yield of the target compound while minimizing the co-extraction of undesirable substances.
Commonly, polar solvents are employed for the recovery of polyphenolic compounds like lignan (B3055560) glucosides. Aqueous mixtures of organic solvents, such as methanol (B129727) and ethanol (B145695), are frequently preferred over their absolute counterparts. nih.gov These aqueous solutions have been shown to be highly effective in extracting phenolic compounds from plant materials. nih.gov The addition of water to the organic solvent can increase the extraction efficiency for more polar compounds.
Methanol and aqueous methanol have been successfully used for the extraction of various phenolic compounds, including those from Eucommia ulmoides leaves. nih.gov Similarly, ethanol and aqueous ethanol are widely utilized for the extraction of bioactive compounds from plant sources, including olive leaves. nih.govmdpi.com For instance, a 40% ethanol solution has been used to obtain an extract from Eucommia ulmoides leaves, which was subsequently purified. nih.gov In some protocols for olive leaf extraction, pressurized liquid extraction has been employed with 15% ethanol or 15% glycerol (B35011) at elevated temperatures to enhance the recovery of polyphenols. mdpi.com
The following interactive table summarizes common extraction solvents and techniques used for obtaining extracts rich in phenolic glucosides, including Olivil 4'-O-glucoside.
| Extraction Solvent | Technique | Typical Conditions | Rationale for Use |
|---|---|---|---|
| Aqueous Methanol (e.g., 80% MeOH) | Maceration or Reflux | Room temperature or elevated temperature with stirring for several hours. | Effectively extracts a broad range of polar and moderately polar compounds, including lignan glucosides. |
| Aqueous Ethanol (e.g., 40-80% EtOH) | Soxhlet Extraction or Ultrasound-Assisted Extraction (UAE) | Prolonged extraction for Soxhlet; shorter duration with sonication for UAE. | A greener solvent alternative to methanol, efficient for extracting phenolic compounds. nih.govmdpi.com |
| Pressurized Liquid Extraction (PLE) | Automated System | Elevated temperature (e.g., 70°C) and pressure with solvents like 15% ethanol. mdpi.com | Offers higher extraction efficiency and reduced solvent consumption compared to traditional methods. |
Chromatographic Separation Strategies
Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate and purify this compound.
Open column chromatography is a fundamental technique for the initial fractionation of the crude extract. The choice of stationary phase is dependent on the polarity of the target compound and the other constituents in the extract.
Silica (B1680970) Gel: This is a polar stationary phase used in normal-phase chromatography. It is effective for separating compounds based on their polarity, with less polar compounds eluting first.
RP-18 (Reversed-Phase C18): This is a non-polar stationary phase where polar compounds elute first. It is particularly useful for separating the polar glycosidic compounds from less polar components of the extract.
Sephadex LH-20: This is a versatile size-exclusion chromatography medium that also exhibits adsorptive properties. It is widely used for the purification of natural products, including flavonoids and lignans (B1203133). It can be used with a variety of polar organic solvents, such as methanol, and is effective in separating compounds based on both molecular size and polarity.
In a typical workflow, the crude extract is first subjected to fractionation on a silica gel column, followed by further purification of the resulting fractions on Sephadex LH-20 or RP-18 columns.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification and analysis of this compound due to its high resolution and sensitivity. Reversed-phase HPLC is the most common mode used for this purpose.
A typical HPLC system for the purification of this compound would employ a C18 column. The mobile phase usually consists of a gradient of an aqueous solvent (often containing a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The use of a diode array detector (DAD) allows for the monitoring of the elution profile at multiple wavelengths, which is useful for identifying and isolating the target compound.
For the isolation of larger quantities of this compound, preparative HPLC is employed. labcompare.comwarwick.ac.ukpragolab.cz This technique utilizes larger columns and higher flow rates compared to analytical HPLC, allowing for the processing of larger sample loads. warwick.ac.uk The principles of separation remain the same as in analytical HPLC, but the goal is to isolate the compound of interest rather than just quantify it. warwick.ac.uk The fractions containing the purified this compound are collected, and the solvent is then removed to yield the pure compound.
The following interactive table provides an overview of the chromatographic techniques used in the isolation of this compound.
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase | Purpose |
|---|---|---|---|
| Open Column Chromatography | Silica Gel | Gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate (B1210297), chloroform-methanol) | Initial fractionation of the crude extract based on polarity. |
| Open Column Chromatography | RP-18 | Gradient of polar to less polar solvents (e.g., water-methanol) | Separation of polar glycosides from non-polar impurities. |
| Open Column Chromatography | Sephadex LH-20 | Polar organic solvents (e.g., methanol, ethanol) | Further purification based on size and polarity. |
| High-Performance Liquid Chromatography (HPLC) | C18 | Gradient of acidified water and acetonitrile/methanol | Final purification and purity assessment. |
| Preparative HPLC | C18 (larger particle size) | Similar to analytical HPLC, optimized for higher flow rates and sample loads. | Isolation of milligram to gram quantities of the pure compound. labcompare.comwarwick.ac.ukpragolab.cz |
Fractionation and Enrichment Protocols for Complex Extracts
Complex plant extracts require systematic fractionation and enrichment protocols to isolate the desired compound. A common strategy involves a series of liquid-liquid partitioning and chromatographic steps.
For instance, a crude extract of Eucommia ulmoides leaves can be subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. nih.gov This process separates the compounds based on their solubility and polarity. The fraction enriched with lignan glucosides, typically the more polar fractions like ethyl acetate and n-butanol, is then further purified using the chromatographic techniques described above.
Another approach for enrichment involves the use of macroporous resins. The crude extract is passed through a column packed with a suitable resin, which selectively adsorbs the target compounds. After washing away the impurities, the adsorbed compounds are eluted with a suitable solvent, resulting in an enriched fraction. For example, an ethanol extract of Eucommia ulmoides leaves has been loaded onto an AB-8 macroporous resin column and eluted with a stepwise gradient of ethanol to purify different classes of compounds. nih.gov
A liquid antisolvent precipitation (LAP) method has also been utilized to enrich the flavonoid fraction from Eucommia ulmoides leaves, which could be adapted for the enrichment of lignan glucosides. nih.govrsc.org This method involves dissolving the extract in a good solvent and then adding an antisolvent to precipitate the less soluble compounds, thereby enriching the target compounds in either the precipitate or the supernatant.
Structural Elucidation and Advanced Characterization Techniques for Olivil 4 O Glucoside
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle of Olivil (B28385) 4'-O-glucoside, assigning every proton and carbon signal and defining their spatial relationships. nih.govukm.my
One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their electronic surroundings. For Olivil 4'-O-glucoside, the spectrum is expected to show signals in the aromatic region (typically δ 6.5-7.0 ppm) corresponding to the protons on the two phenyl rings of the olivil aglycone. Signals for methoxy (B1213986) (-OCH₃) groups would appear as sharp singlets in the upfield region (around δ 3.8 ppm). The protons of the tetrahydrofuran (B95107) ring and the connecting methylene (B1212753) groups of the aglycone would produce complex multiplets in the aliphatic region. A distinct signal for the anomeric proton of the glucose unit (H-1'') is a key indicator, typically appearing as a doublet around δ 4.5-5.0 ppm. The magnitude of its coupling constant helps determine the stereochemistry of the glycosidic bond.
¹³C NMR: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show signals corresponding to the aromatic carbons, the methoxy carbons (around δ 56 ppm), aliphatic carbons of the lignan (B3055560) core, and the six carbons of the glucoside moiety. researchgate.net The anomeric carbon (C-1'') signal is particularly diagnostic, appearing around δ 100-105 ppm. The chemical shifts of the sugar carbons are compared to known values for β-D-glucopyranosides to confirm the sugar's identity and configuration. nih.gov
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, which is critical for assembling the final structure. nih.govukm.my
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace the proton-proton connectivities within individual spin systems, such as delineating the relationships between protons on the aromatic rings and mapping out the entire proton network within the glucose unit, from the anomeric proton (H-1'') to the H-6'' protons. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. nih.gov This experiment is crucial for assigning the carbon signals based on the already-assigned proton signals. Each cross-peak in the HSQC spectrum represents a direct C-H bond, allowing for the unambiguous assignment of the carbons in both the aglycone and the sugar moiety.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is arguably the most critical experiment for connecting the isolated spin systems identified by COSY. Key HMBC correlations would include those from the aromatic protons to nearby carbons, and most importantly, the correlation from the anomeric proton of the glucose (H-1'') to the carbon of the aglycone it is attached to (C-4'), definitively proving the site of glycosylation. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY (or the related NOESY) experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. These through-space correlations are vital for determining the relative stereochemistry of the molecule.
The stereochemistry of this compound is determined using data from both 1D and 2D NMR experiments.
The configuration of the glycosidic linkage is a crucial aspect. For a β-glucoside, the coupling constant between the anomeric proton (H-1'') and H-2'' is typically large (around 7-8 Hz), which is readily observed in the ¹H NMR spectrum. This confirms the trans-diaxial relationship between these two protons, characteristic of a β-anomer.
For the lignan core, ROESY/NOESY experiments are used to establish the relative configuration of the stereocenters. For instance, spatial correlations between specific protons across the tetrahydrofuran ring would allow for the assignment of their relative orientations (cis or trans), ultimately defining the stereochemistry of the aglycone portion of the molecule. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the mass of the molecule and its fragments, which serves to confirm the molecular formula and the sequence of its constituent parts.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement of the intact molecule. This compound has a molecular formula of C₂₆H₃₄O₁₂.
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₃₄O₁₂ |
| Calculated Exact Mass | 538.205027 Da |
| Ionization Mode | Positive (ESI+) |
| Observed Ion ([M+H]⁺) | m/z 539.21228 |
The experimentally observed mass of the protonated molecule ([M+H]⁺) is consistent with the calculated exact mass for the proposed formula, confirming the elemental composition of the compound.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (in this case, m/z 539.2) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information. For O-glycosides, the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the neutral loss of the sugar moiety.
The MS/MS analysis of the [M+H]⁺ ion of this compound shows a characteristic fragmentation pattern. The primary cleavage event is the loss of the glucose unit as a neutral molecule (C₆H₁₀O₅, mass 162.05 Da). This results in a prominent fragment ion corresponding to the protonated olivil aglycone.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity / Neutral Loss |
|---|---|---|
| 539.2123 | 377.1 | [M+H - 162]⁺ (Loss of glucose moiety), Olivil Aglycone |
| 359.1 | [Aglycone+H - H₂O]⁺ | |
| 329.1 | [Aglycone+H - H₂O - CH₂O]⁺ | |
| 167.1 | Fragment of Olivil Aglycone | |
| 151.1 | Fragment of Olivil Aglycone |
This fragmentation pattern, particularly the facile loss of 162 Da, is strong evidence for the presence of a hexose (B10828440) (glucose) unit attached via an O-glycosidic bond. The subsequent fragmentation of the resulting aglycone ion (m/z 377.1) provides further confirmation of the core lignan structure.
Spectroscopic Analysis (UV-Vis, IR, CD)
Theoretical Spectroscopic Characteristics
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its aromatic rings. The presence of guaiacyl moieties (a benzene (B151609) ring with a hydroxyl and a methoxy group) suggests characteristic absorption bands in the UV region, typically around 280 nm. This absorption is due to π → π* transitions within the benzene ring, influenced by the auxochromic hydroxyl and methoxy substituents.
Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of the molecule's key functional groups. A prominent, broad absorption band would be expected in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibrations of the multiple phenolic and alcoholic hydroxyl groups. C-H stretching vibrations of the aromatic rings and aliphatic parts would appear around 3100-2850 cm⁻¹. Characteristic absorptions for the aromatic C=C bond stretching would be observed in the 1600-1450 cm⁻¹ region. Strong C-O stretching vibrations from the ether linkages and hydroxyl groups would be prominent in the fingerprint region, between 1260 cm⁻¹ and 1000 cm⁻¹.
Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound would be active in CD spectroscopy. The CD spectrum provides information about the absolute configuration of its stereocenters. The electronic transitions of the aromatic chromophores, influenced by the chiral environment, would give rise to characteristic Cotton effects. The sign and magnitude of these effects are specific to the three-dimensional arrangement of the molecule, making CD a critical tool for confirming the stereochemistry of lignans (B1203133).
Without access to published experimental data, any attempt to populate data tables would be speculative. Further investigation of specialized chemical databases or direct access to paywalled phytochemical journals from the time of the compound's initial isolation would be necessary to uncover these specific details.
Mechanistic Investigations of Biological Activities of Olivil 4 O Glucoside
Antioxidant and Radical Scavenging Mechanisms
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathophysiology of numerous diseases. The antioxidant potential of Olivil (B28385) 4'-O-glucoside is often evaluated through its ability to scavenge synthetic radicals in vitro.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method for assessing the free-radical scavenging ability of a compound. nih.govjournal-jams.org The DPPH radical is a stable free radical that presents a deep violet color in solution. nih.gov When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution fades, a change that can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm. nih.govresearchgate.net The activity is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. uo.edu.cu
While lignans (B1203133) as a class of compounds are known for their antioxidant activities, specific data quantifying the DPPH radical-scavenging activity for Olivil 4'-O-glucoside are not extensively detailed in the available literature. However, studies on related compounds can provide some context. For instance, the aglycone form, Olivil, has been reported to exhibit weak DPPH radical-scavenging activity. The glycosylation pattern of phenolic compounds is known to influence their antioxidant capacity. nih.gov
Table 1: Illustrative Data Presentation for DPPH Radical-Scavenging Assay This table is for illustrative purposes to show how data from a DPPH assay is typically presented and does not represent actual experimental data for this compound.
| Compound | Concentration (µg/mL) | % DPPH Inhibition | IC50 (µg/mL) |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ascorbic Acid (Standard) | 10 | 95.8 | ~5 |
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay is another prevalent method for evaluating antioxidant activity. journal-jams.orgnih.gov The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. researchgate.netnih.gov In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant concentration. researchgate.net A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds. uo.edu.cu The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the antioxidant strength of the test compound to that of Trolox, a water-soluble vitamin E analog.
Similar to the DPPH assay, specific quantitative data for the ABTS radical-scavenging activity of this compound are not widely available. The structural features of lignans, including the phenolic hydroxyl groups, are the primary determinants of their radical-scavenging abilities. The presence of a glucoside moiety can affect the molecule's reactivity and solubility, thereby influencing its interaction with the ABTS radical. nih.gov
Table 2: Illustrative Data Presentation for ABTS Radical-Scavenging Assay This table is for illustrative purposes to show how data from an ABTS assay is typically presented and does not represent actual experimental data for this compound.
| Compound | Concentration (µM) | % ABTS Inhibition | TEAC Value |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Trolox (Standard) | 50 | 85.2 | 1.0 |
Receptor Interaction and Binding Studies
The interaction of this compound and related compounds with receptors in the central nervous system (CNS) has been a subject of investigation to elucidate their potential neuromodulatory effects. These studies typically involve radioligand binding assays to determine the affinity of the compound for specific receptor subtypes.
Adenosine (B11128) receptors, particularly the A1 and A2A subtypes, are G protein-coupled receptors that play crucial roles in regulating neuronal activity. nih.gov A1 receptor activation is generally inhibitory, leading to decreased neurotransmitter release, while A2A receptor activation can have excitatory effects. nih.govnih.gov
A study investigating the lignan (B3055560) content of Valeriana officinalis identified a complex olivil derivative, 4'-O-β-D-glucosyl-9-O-(6''-deoxysaccharosyl)olivil. researchgate.net This compound was evaluated for its activity at adenosine A1 and A2A receptors. The research revealed that this olivil glycoside is a partial agonist at both rat and human A1 adenosine receptors. researchgate.net It exhibited affinity and activity in the low micromolar to submicromolar concentration range, making it the first identified non-nucleoside adenosine receptor agonist not structurally related to adenosine. researchgate.net This finding is significant as it suggests a novel mechanism through which olivil glycosides may exert their pharmacological effects.
Table 3: Reported Activity of an Olivil Glycoside Derivative at Adenosine Receptors
| Compound | Receptor Target | Activity | Affinity/Activity Range | Source |
|---|---|---|---|---|
| 4'-O-β-D-glucosyl-9-O-(6''-deoxysaccharosyl)olivil | Adenosine A1 (Rat and Human) | Partial Agonist | Low micromolar to submicromolar | researchgate.net |
| 4'-O-β-D-glucosyl-9-O-(6''-deoxysaccharosyl)olivil | Adenosine A2A | Investigated (specific outcome not detailed) | Not specified | researchgate.net |
To explore a broader neuropharmacological profile, lignans from Valeriana officinalis, including the aforementioned olivil derivative, were also screened in radioligand binding assays for other CNS receptors. researchgate.net These included the GABA-A receptor, the benzodiazepine (B76468) binding site on the GABA-A receptor, and the serotonin (B10506) 1A (5-HT1A) receptor. researchgate.net
GABA-A Receptors: These are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain and are the primary target for benzodiazepines and barbiturates. nih.gov
Benzodiazepine Receptors: These are allosteric modulatory sites on the GABA-A receptor that, when bound by benzodiazepines, enhance the inhibitory effect of GABA.
5-HT1A Receptors: These are G protein-coupled receptors for serotonin that are involved in the modulation of mood and anxiety. mdpi.commdpi.com
The study by Schumacher et al. (2002) included these receptors in their screening panel for the isolated lignans, including the olivil glycoside derivative. researchgate.net While the study highlighted the significant finding at the adenosine A1 receptor, the specific binding affinities or functional effects of the olivil glycoside at the GABA-A, benzodiazepine, and 5-HT1A receptors were not detailed in the abstract. researchgate.net This indicates that while these interactions were investigated, they may not have been as potent or significant as the adenosine A1 receptor agonism.
Cellular Signaling Pathway Modulation
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as cellular signaling. The modulation of these pathways ultimately determines the physiological response to the compound.
Given the finding that an olivil glycoside acts as a partial agonist at the adenosine A1 receptor, it is plausible that this compound could modulate the signaling pathways downstream of this receptor. researchgate.net The adenosine A1 receptor is canonically coupled to the Gi/o family of G proteins. nih.gov Activation of this receptor typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). nih.gov This reduction in cAMP can affect the activity of protein kinase A (PKA) and subsequently influence the phosphorylation state and activity of numerous downstream proteins involved in metabolism and cell growth.
Furthermore, other phenolic glucosides have been shown to modulate key cellular signaling pathways. For example, luteolin-7-O-glucoside has been demonstrated to inhibit cell proliferation and induce apoptosis by modulating the AKT signaling pathway. nih.govmdpi.com The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. By analogy, it is conceivable that this compound could also influence such fundamental cellular processes. However, direct experimental evidence demonstrating the specific effects of this compound on these or other cellular signaling pathways is currently lacking and represents an important area for future investigation.
AMP-Activated Protein Kinase (AMPK) Modulatory Activity
Currently, there is no specific scientific literature available detailing the direct modulatory activity of this compound on AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme that acts as a cellular energy sensor, playing a significant role in regulating metabolic pathways that balance nutrient supply with energy demand. nih.govmdpi.com Its activation stimulates ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic processes. nih.gov While various natural compounds and pharmacological agents are known to activate or inhibit AMPK, specific studies on this compound's interaction with this enzyme have not been reported. mdpi.comresearchgate.net
Modulation of Inflammatory Mediators (Cytokines, Chemokines)
There is a lack of specific research on the direct effects of this compound on the modulation of inflammatory mediators such as cytokines and chemokines. In general, flavonoids are known to possess anti-inflammatory properties by modulating various signaling pathways and inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.comnih.gov These mediators are key players in the inflammatory response, with cytokines acting as signaling proteins and chemokines being responsible for guiding the migration of immune cells. nih.govd-nb.info However, dedicated studies to determine if this compound exhibits similar activities and the specific mechanisms involved are not available.
In Vitro Cellular Activity Investigations (e.g., Cytotoxic Activity in Cell Lines)
Specific studies investigating the in vitro cytotoxic activity of this compound against various cancer cell lines have not been reported in the available scientific literature. Cytotoxicity assays, such as the MTT assay, are standard methods used to evaluate the potential of compounds to inhibit cell proliferation and are widely used to screen for anti-cancer activity. nih.gov While numerous plant-derived compounds and extracts have been evaluated for their cytotoxic effects on cell lines like HepG2, HeLa, and A549, data specifically for this compound is currently unavailable. mdpi.comresearchgate.net
Enzyme Activity Modulation Studies
There is a lack of specific research detailing the modulatory effects of this compound on enzyme activity. The inhibition of enzymes such as α-glucosidase is a key strategy for managing conditions like type 2 diabetes, as it can help control postprandial blood glucose levels. frontiersin.orgplos.org Various natural compounds, including flavonoids, have been identified as potent enzyme inhibitors. mdpi.com However, studies to determine if this compound can modulate the activity of α-glucosidase or other clinically relevant enzymes have not been documented.
Analytical Method Development and Quantitative Analysis of Olivil 4 O Glucoside in Research
Chromatographic Quantification Methods
Chromatography is the premier technique for the separation, identification, and quantification of Olivil (B28385) 4'-O-glucoside from complex mixtures such as plant extracts or biological samples. High-performance liquid chromatography (HPLC) is the most widely applied method, offering excellent resolution and adaptability.
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely used method for the quantification of phenolic compounds, including lignan (B3055560) glycosides like Olivil 4'-O-glucoside. This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase.
The DAD detector measures the absorbance of the eluting compounds across a range of ultraviolet (UV) and visible wavelengths simultaneously. Lignans (B1203133), due to their aromatic ring structures, exhibit strong UV absorbance, typically around 280 nm, which is commonly used for their detection and quantification. The method's strength lies in its ability to provide spectral information for peak purity assessment and preliminary identification. Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from authentic standards of this compound.
Table 1: Representative HPLC-DAD Parameters for Lignan Glucoside Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid |
| Elution Mode | Gradient elution |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 20 µL |
| Detection | Diode Array Detector (DAD) |
| Monitoring Wavelength | 280 nm |
| Reference Wavelength | 360 nm (optional, for baseline correction) |
For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the powerful separation capabilities of LC with the precise detection and structural elucidation abilities of tandem mass spectrometry.
Electrospray ionization (ESI) is the most common interface used for analyzing polar glycosides like this compound, typically operating in negative ion mode ([M-H]⁻) due to the phenolic hydroxyl groups. The precursor ion, corresponding to the molecular weight of this compound (C₂₆H₃₄O₁₂, MW: 538.5 g/mol ), is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed in the third mass analyzer (Q3).
A characteristic fragmentation pathway for O-glycosides is the neutral loss of the glucose moiety (162.1 Da), resulting in a prominent product ion corresponding to the aglycone (Olivil). This specific precursor-to-product ion transition can be monitored using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and allows for quantification at very low concentrations, even in the presence of co-eluting interferences.
Table 2: Predicted LC-MS/MS Parameters for this compound Analysis
| Parameter | Predicted Value/Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion ([M-H]⁻) | m/z 537.5 |
| Collision Energy | Optimized for maximum fragmentation to the primary product ion |
| Primary Product Ion | m/z 375.4 (Corresponds to the Olivil aglycone, [M-H-162]⁻) |
| Monitored Transition | 537.5 → 375.4 |
Online Activity-Guided Fractionation and Detection (e.g., HPLC-DAD-DPPH/ABTS)
To specifically identify antioxidant compounds within a complex mixture, online activity-guided methods are employed. The HPLC-DAD-DPPH/ABTS assay is a powerful tool for this purpose. In this setup, the column eluate from the HPLC is mixed post-column with a stable radical solution, such as DPPH• (2,2-diphenyl-1-picrylhydrazyl) or ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
The reaction mixture then flows through a second detector (often a simple UV-Vis detector) set to the maximum absorbance wavelength of the radical (e.g., ~517 nm for DPPH• or ~734 nm for ABTS•+). When a compound with radical-scavenging activity elutes from the column, it reduces the radical, causing a decrease in absorbance. This results in a negative peak on the chromatogram. By comparing the retention time of this negative "activity" peak with the positive peaks on a parallel DAD chromatogram, antioxidant compounds like this compound can be rapidly identified in an extract based on their functional properties.
Method Validation for Research Applications (Specificity, Sensitivity, Accuracy, Precision)
Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For research applications involving the quantification of this compound, method validation must demonstrate adequate specificity, sensitivity, accuracy, and precision.
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as isomers, metabolites, or matrix components. In HPLC-DAD, specificity is evaluated by comparing the UV-Vis spectra of the analyte peak in a sample to that of a pure standard and by checking for peak purity. In LC-MS/MS, the high selectivity of MRM transitions inherently provides excellent specificity.
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through recovery experiments, where a blank matrix is spiked with a known concentration of this compound standard at different levels (e.g., low, medium, and high). The percentage of the analyte recovered is then calculated.
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD%). Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.
Table 3: Typical Validation Parameters and Acceptance Criteria for Chromatographic Methods in Phytochemical Analysis
| Validation Parameter | Metric | Typical Acceptance Criterion for Research |
| Linearity | Correlation Coefficient (r²) | ≥ 0.995 |
| Sensitivity | Signal-to-Noise Ratio (S/N) | LOD: ~3:1, LOQ: ~10:1 |
| Accuracy | Recovery (%) | 80 - 120% |
| Precision (Repeatability) | Relative Standard Deviation (RSD%) | ≤ 5% |
| Precision (Intermediate) | Relative Standard Deviation (RSD%) | ≤ 10% |
Future Research Directions and Academic Applications of Olivil 4 O Glucoside
Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways
The biosynthesis of lignans (B1203133) involves a series of enzymatic steps, starting from the phenylpropanoid pathway. researchgate.netfrontiersin.org While the general pathway to core lignan (B3055560) structures is partially understood, the specific enzymes and genetic sequences responsible for the synthesis of Olivil (B28385) 4'-O-glucoside remain to be fully elucidated. Future research will likely focus on identifying and characterizing the specific UDP-glycosyltransferases (UGTs) that catalyze the attachment of a glucose moiety to the 4'-hydroxyl group of olivil. nih.govnsf.gov Transcriptome mining and synthetic biology approaches have proven effective in identifying genes involved in the biosynthesis of other complex plant metabolites and could be instrumental in uncovering the genetic blueprint for Olivil 4'-O-glucoside production. nih.gov
Key research questions in this area include:
What are the specific UGTs responsible for the glucosylation of olivil?
What are the substrate specificities and kinetic properties of these enzymes?
How is the expression of these genes regulated in response to developmental and environmental cues?
By answering these questions, researchers can pave the way for the metabolic engineering of plants or microbial systems for the enhanced production of this compound.
Discovery of New Molecular Targets and Mechanisms of Action
Lignans as a class are known to possess a wide range of biological activities, including antioxidant and anti-inflammatory properties. However, the specific molecular targets and detailed mechanisms of action for this compound are largely unexplored. Future investigations will need to move beyond general screening assays to pinpoint the precise cellular and molecular pathways modulated by this compound.
Potential avenues for research include:
Identifying protein targets through affinity chromatography and proteomics.
Investigating effects on key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2.
Utilizing in silico modeling and docking studies to predict potential binding interactions with enzymes and receptors.
A deeper understanding of its mechanism of action is crucial for validating its therapeutic potential and for the rational design of more potent and selective derivatives.
Chemoenzymatic Synthesis and Derivatization for Structure-Activity Relationship Studies
The limited availability of this compound from natural sources poses a challenge for comprehensive biological evaluation. Chemoenzymatic synthesis offers a promising alternative for the efficient and stereoselective production of this and related compounds. rsc.orgnih.govresearchgate.net This approach combines the selectivity of enzymatic reactions with the versatility of chemical synthesis.
Future research in this domain will likely involve:
Developing efficient chemoenzymatic routes to produce this compound and its aglycone, olivil.
Creating a library of derivatives by modifying the aglycone structure or the glycosidic bond.
Conducting structure-activity relationship (SAR) studies to determine the key structural features responsible for its biological activity. nih.gov
These studies will provide valuable insights into the pharmacophore of this compound and guide the development of analogues with improved properties.
Role as a Chemotaxonomic Marker and in Plant Authenticity Studies
The distribution of secondary metabolites, including lignans, can be specific to certain plant species, genera, or families. wikipedia.org This makes them valuable as chemotaxonomic markers for plant identification and classification. The presence and concentration of this compound could potentially serve as a distinctive chemical fingerprint for the plants in which it is found, such as Jasminum tortuosum and Eucommia ulmoides. medchemexpress.comnih.gov
Future applications in this area include:
Surveying a wide range of plant species to map the distribution of this compound.
Developing analytical methods to rapidly and reliably detect and quantify this compound in plant extracts.
Utilizing this information to authenticate botanical raw materials and prevent adulteration in herbal products.
This research will contribute to quality control in the natural products industry and enhance our understanding of plant biodiversity.
Exploration in Plant Stress Response and Defense Mechanisms
Lignans are known to play crucial roles in plant defense against herbivores and pathogens. nih.govresearchgate.netdundee.ac.uk They can act as antifeedants, and their production is often induced in response to biotic and abiotic stress. The role of this compound in such defense mechanisms is an important area for future investigation. It is plausible that this compound functions as a phytoalexin, a type of antimicrobial compound produced by plants in response to infection. nih.govmdpi.com
Research in this area should aim to:
Investigate the induction of this compound biosynthesis in response to various stressors, such as fungal elicitors, bacterial pathogens, and insect feeding.
Assess the direct antimicrobial and insecticidal activity of the purified compound.
Understanding its role in plant defense could lead to new strategies for enhancing crop resilience.
Development of Advanced Analytical Platforms for Metabolomics and Profiling
Comprehensive analysis of complex biological matrices requires sophisticated analytical techniques. The development of advanced analytical platforms is essential for the accurate detection, quantification, and profiling of this compound and other related metabolites in plant tissues and biological fluids. researchgate.netresearchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for metabolomic studies. nih.govresearchgate.net
Future directions in analytical chemistry should focus on:
Developing highly sensitive and selective LC-MS/MS methods for the targeted quantification of this compound.
Utilizing high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the untargeted profiling of lignans and the discovery of novel related compounds. nih.govmdpi.com
Implementing these methods in large-scale metabolomics studies to understand the metabolic networks influencing the production of this compound.
These advancements will provide a more complete picture of the lignan metabolome and facilitate research in all the areas mentioned above.
Q & A
Q. What methodologies are recommended for the structural identification and purity assessment of Olivil 4'-O-glucoside?
Structural elucidation of this compound requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), including 1D (¹H, ¹³C) and 2D (HSQC, HMBC, COSY) experiments, is essential for confirming its stereochemistry and glycosidic linkage . High-resolution mass spectrometry (HR-MS) or LC-MS can validate the molecular formula (C₂₆H₃₄O₁₂, MW 538.54) . Purity assessment typically employs HPLC with UV/ELSD detection, ensuring ≥95% purity for research-grade material .
Q. What are the primary natural sources of this compound, and how does its origin impact experimental reproducibility?
this compound is isolated from Gentianella acuta ( ). Variations in plant growth conditions (e.g., soil pH, seasonal harvesting) can alter metabolite profiles, necessitating rigorous sourcing documentation and batch-to-batch validation via HPLC or LC-MS to ensure consistency .
Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity in biological samples. Reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) improve separation efficiency. Internal standards (e.g., deuterated analogs) mitigate matrix effects .
Advanced Research Questions
Q. How can researchers design experiments to investigate the bioactivity of this compound, given limited existing pharmacological data?
Prioritize in vitro models based on structural analogs (e.g., COX-2 inhibition by Isoorientin in ). For example:
- Anti-inflammatory assays : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages.
- Oxidative stress models : Evaluate ROS scavenging in H₂O₂-treated cell lines (e.g., SH-SY5Y neurons).
- Dose-response studies : Use a range of 1–100 μM, with positive controls (e.g., quercetin for antioxidant activity) .
Q. How should contradictory data on this compound’s stability and bioactivity be addressed?
Discrepancies may arise from differences in storage conditions (−20°C vs. ambient temperature) or solvent systems (aqueous vs. DMSO). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For bioactivity, validate assays using orthogonal methods (e.g., enzymatic vs. cell-based) and report solvent concentrations (<0.1% to avoid cytotoxicity) .
Q. What strategies optimize the isolation of this compound from plant extracts?
- Solvent selection : Use ethanol/water (70:30 v/v) for extraction, followed by liquid-liquid partitioning (ethyl acetate for non-polar impurities).
- Chromatography : Medium-pressure liquid chromatography (MPLC) with Diaion HP-20 resin or preparative HPLC with C18 columns.
- Yield optimization : Track recovery at each step via TLC or LC-UV .
Q. How can synergistic effects between this compound and other lignans be systematically studied?
Use combinatorial screening (e.g., checkerboard assays) to assess additive/synergistic interactions. For example:
Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Employ SwissADME or ADMETLab to predict LogP (estimated ~0.8), intestinal permeability, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) can model binding to targets like MMP-2 (analogous to Scutellarein-7-O-glucoside in ) .
Methodological Notes
- Quality Control : Always include Certificate of Analysis (CoA) parameters (e.g., ≥95% purity via LC-ELSD) and batch-specific NMR/HR-MS data .
- Data Reproducibility : Report plant voucher specimens, extraction protocols, and chromatographic conditions in detail .
- Ethical Compliance : For bioactivity studies, adhere to ARRIVE guidelines for preclinical research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
